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Compound of Interest

Compound Name:
4-Chloro-2-fluoro-3-

methoxybenzonitrile

CAS No.: 1126320-68-0

Cat. No.: B1428657

Get Quote

Technical Monograph: 4-Chloro-2-fluoro-3-methoxybenzonitrile

CAS Registry Number: 1126320-68-0 Molecular Formula: C₈H₅ClFNO Molecular Weight:

185.58 g/mol

Part 1: Strategic Overview & Molecular Architecture
In the landscape of modern medicinal and agrochemical chemistry, 4-Chloro-2-fluoro-3-
methoxybenzonitrile represents a "Dense-Functionality Scaffold" (DFS). Unlike simple

aromatics, this molecule possesses a tetrasubstituted benzene ring where every position plays

a specific electronic or steric role.

Its value lies in its orthogonal reactivity. The molecule acts as a "chemical compass," offering

three distinct reaction vectors that can be manipulated independently without protecting

groups:

The Nitrile (CN): A gateway to heterocycles (tetrazoles, oxadiazoles) or carboxylic acids.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1428657#bc-rfq
https://www.benchchem.com/product/b1428657/docs?utm_src=pdf-body#4-chloro-2-fluoro-3-methoxybenzonitrile-molecular-structure
https://www.benchchem.com/product/b1428657/docs?utm_src=pdf-body#4-chloro-2-fluoro-3-methoxybenzonitrile-molecular-structure
https://www.benchchem.com/product/b1428657/docs?utm_src=pdf-body#4-chloro-2-fluoro-3-methoxybenzonitrile-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428657?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Fluorine (F): Activated for Nucleophilic Aromatic Substitution (

) due to the ortho-cyano electron-withdrawing effect.

The Chlorine (Cl): A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig), sterically modulated by the adjacent methoxy group.

This guide details the synthesis, reactivity profile, and handling protocols for this high-value

intermediate, grounded in industrial patent literature and advanced organic synthesis

principles.

Part 2: Synthesis & Production Protocols
The most authoritative route for synthesizing 4-Chloro-2-fluoro-3-methoxybenzonitrile is the

Rosenmund-von Braun cyanation of its bromo-precursor. This method is preferred in industrial

settings (e.g., Dow AgroSciences patents) for its scalability and reliability compared to

palladium-catalyzed cyanation, which can suffer from catalyst poisoning in poly-halogenated

systems.

Core Synthetic Pathway
Precursor: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene[1]

Reagent: Copper(I) Cyanide (CuCN)[1][2]

Solvent: Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Protocol
Preparation: Charge a reaction vessel with 1-bromo-4-chloro-2-fluoro-3-methoxybenzene

(1.0 equiv) and anhydrous DMF (10 volumes).

Degassing: Sparge the solution with Nitrogen (

) for 30 minutes to remove dissolved oxygen, preventing copper oxidation and byproduct
formation.

Reagent Addition: Add Copper(I) Cyanide (2.0 equiv). Note: The stoichiometry is critical;

excess CuCN ensures complete conversion of the sterically hindered bromide.
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Reaction: Heat the mixture to 140–150°C for 12–16 hours.

Process Insight: The reaction typically proceeds via an oxidative addition/reductive

elimination cycle on the copper surface. The high temperature is required to overcome the

steric bulk of the adjacent fluoro and chloro groups.

Workup (Oxidative Quench):

Cool to room temperature.

Pour the reaction mixture into a solution of Ethyl Acetate and aqueous Ethylenediamine

(or

).

Why? Ethylenediamine complexes the copper salts, breaking the stable product-copper

complexes and allowing the organic nitrile to partition into the organic phase.

Purification: The crude product is recrystallized from ethanol/heptane or purified via silica gel

chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization: Synthetic Workflow

Fig 1. Rosenmund-von Braun synthesis pathway for the target benzonitrile.
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Part 3: Reactivity Profile & Applications
The utility of 4-Chloro-2-fluoro-3-methoxybenzonitrile stems from its ability to undergo

regioselective functionalization. The electronic "push-pull" effects create a predictable reactivity

map.

Nucleophilic Aromatic Substitution ( )
Target Site: C-2 Fluorine.[2][3][4]
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Mechanism: The Nitrile group at C-1 is a strong electron-withdrawing group (EWG). It

activates the ortho-fluorine for displacement. The C-4 Chlorine is less reactive towards

because the adjacent Methoxy group (C-3) is electron-donating, deactivating the C-4
position via resonance.

Application: Reaction with amines (to form anilines) or alkoxides (to form ethers).

Protocol Tip: Use mild bases (

) in polar aprotic solvents (DMSO) at 60-80°C.

Metal-Catalyzed Cross-Coupling
Target Site: C-4 Chlorine.[2][4]

Mechanism: Suzuki-Miyaura or Buchwald-Hartwig coupling.

Selectivity: Under standard Pd(0) conditions, the C-Cl bond will oxidatively add to Palladium.

The C-F bond remains inert.

Challenge: The C-3 Methoxy group creates steric hindrance. High-activity catalysts (e.g.,

Pd(dppf)Cl₂ or Buchwald precatalysts like XPhos Pd G2) are recommended.

Nitrile Derivatization
Target Site: C-1 Cyanide.

Transformation:

Hydrolysis: Acidic conditions (

) yield the benzoic acid (key for picolinate herbicides).

Reduction:

yields the benzylamine.

Data Summary: Physicochemical Properties
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Property Value Notes

Appearance White to light yellow solid Crystalline powder

Melting Point 108 – 111 °C
Sharp melting point indicates

high purity

Boiling Point ~96 – 98 °C Under reduced pressure

LogP (Predicted) 2.8 – 3.2
Moderate lipophilicity; cell-

permeable

Solubility DMSO, DMF, Toluene, EtOAc Insoluble in water

Visualization: Divergent Reactivity Map

Fig 2. Orthogonal reactivity vectors allowing selective functionalization.
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Part 4: Safety & Handling (E-E-A-T Compliance)
Working with poly-halogenated benzonitriles requires strict adherence to safety protocols.

Cyanide Hazards: While the nitrile group is covalently bonded, thermal decomposition or

strong acidic hydrolysis can release traces of HCN. Always operate in a well-ventilated fume
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hood.

Skin Permeation: The lipophilic nature (LogP ~3) combined with low molecular weight allows

for potential transdermal absorption. Nitrile gloves are insufficient; use double-gloving or

chemically resistant laminate gloves (Silver Shield) when handling solids.

Waste Disposal: Aqueous waste from the synthesis (containing copper and ethylenediamine)

must be segregated as "Heavy Metal/Cyanide Waste" and treated with bleach (sodium

hypochlorite) to destroy residual cyanide before disposal, in accordance with local

environmental regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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